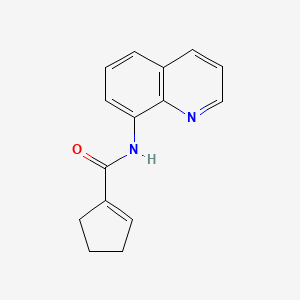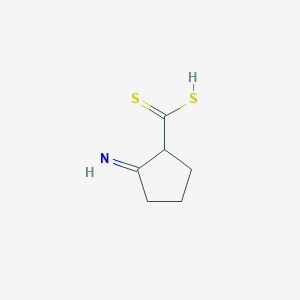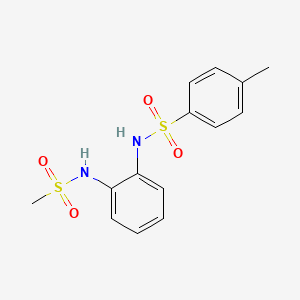![molecular formula C16H26N2O5 B14127925 (1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate CAS No. 1149624-36-1](/img/structure/B14127925.png)
(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[331]nonane-3,6-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: tert-butyl, ethyl, and methyl groups are introduced using specific reagents under controlled conditions.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate: This compound is unique due to its specific stereochemistry and functional groups.
Other diazabicyclo compounds: These compounds share the bicyclic core but differ in their substituents and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1149624-36-1 |
|---|---|
Fórmula molecular |
C16H26N2O5 |
Peso molecular |
326.39 g/mol |
Nombre IUPAC |
3-O-tert-butyl 6-O-ethyl (1R,5S)-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate |
InChI |
InChI=1S/C16H26N2O5/c1-6-22-14(20)13-11-9-18(15(21)23-16(2,3)4)8-10(17(11)5)7-12(13)19/h10-11,13H,6-9H2,1-5H3/t10-,11-,13?/m1/s1 |
Clave InChI |
DDQLSUNZALBDML-KKPNGEORSA-N |
SMILES isomérico |
CCOC(=O)C1[C@H]2CN(C[C@H](N2C)CC1=O)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1C2CN(CC(N2C)CC1=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


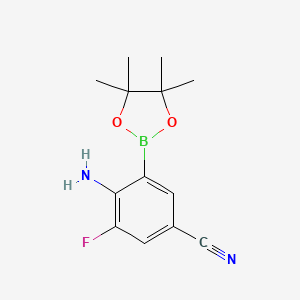
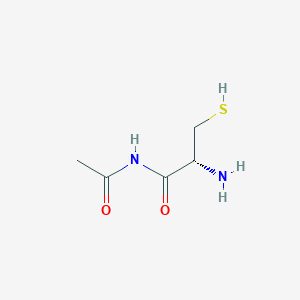
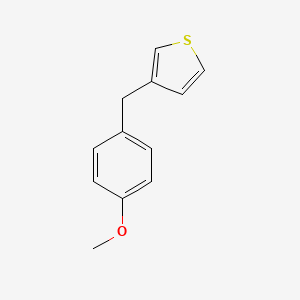

![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
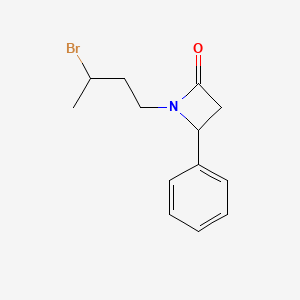
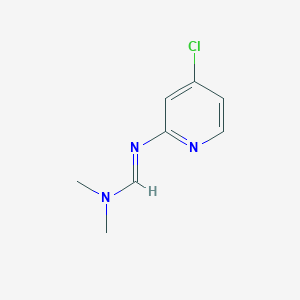
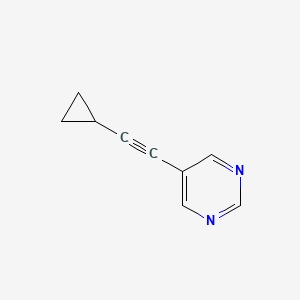
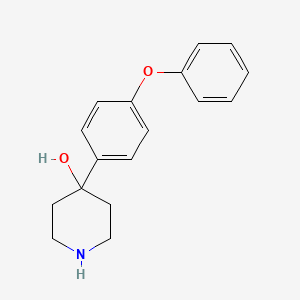
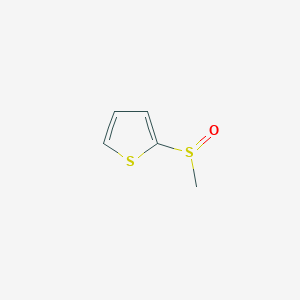
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
